molecular formula C21H24N2O4S B3979765 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

Cat. No.: B3979765
M. Wt: 400.5 g/mol
InChI Key: MWIBYGXBAMUFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzylamino, benzoylamino, and methylsulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylamine and benzoyl chloride, followed by their subsequent reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoylamino group can produce primary amines .

Mechanism of Action

The mechanism of action of 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The benzylamino and benzoylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The methylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and potential pharmacological applications .

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-28-13-12-18(23-20(25)17-10-6-3-7-11-17)21(26)27-15-19(24)22-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIBYGXBAMUFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 2
Reactant of Route 2
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 3
Reactant of Route 3
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 4
Reactant of Route 4
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 5
Reactant of Route 5
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE
Reactant of Route 6
Reactant of Route 6
2-(BENZYLAMINO)-2-OXOETHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.